2,2,3,3-Tetrafluoro-1,4-butanediol is a fluorinated compound with the molecular formula C₄H₆F₄O₂ and a molecular weight of approximately 162.08 g/mol. It is characterized by the presence of four fluorine atoms attached to a butanediol backbone, making it a highly polar and hydrophobic substance. This compound is notable for its unique chemical properties, which arise from the electronegative fluorine atoms that influence its reactivity and interactions with other molecules .
TFBD itself doesn't have a known biological mechanism of action. Its significance lies in its role as a precursor for the synthesis of functional materials.
The biological activity of 2,2,3,3-Tetrafluoro-1,4-butanediol has been explored in various studies. Its derivatives have shown potential in biological applications due to their unique structural characteristics. For instance:
Synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol can be achieved through several methods:
The applications of 2,2,3,3-Tetrafluoro-1,4-butanediol are diverse:
Interaction studies involving 2,2,3,3-Tetrafluoro-1,4-butanediol focus on its behavior in biological systems and its interactions with other chemicals:
Several compounds share structural similarities with 2,2,3,3-Tetrafluoro-1,4-butanediol. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,4-Butanediol | No fluorine substituents | More hydrophilic; used as a solvent |
2-Hydroxy-1,1,1-trifluoroethane | Contains one trifluoromethyl group | Less complex; used in refrigerants |
2,2-Difluoroethanol | Two fluorine atoms on an ethanol backbone | Lower boiling point; used as a solvent |
2-Fluoro-1-butanol | One fluorine atom on a butanol backbone | Less polar; used in organic synthesis |
The uniqueness of 2,2,3,3-Tetrafluoro-1,4-butanediol lies in its tetrafluorinated structure which imparts distinctive properties such as high thermal stability and low surface tension compared to its non-fluorinated counterparts.
Irritant